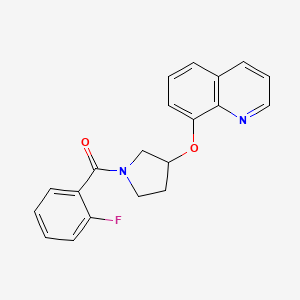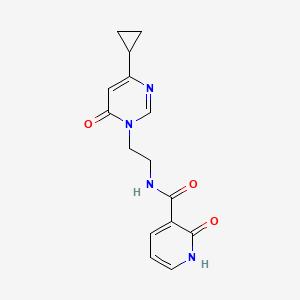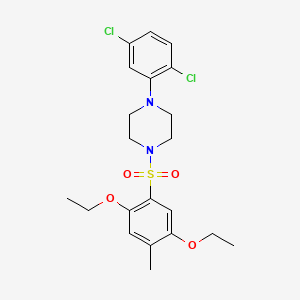
1-(2,5-Dichlorophenyl)-4-(2,5-diethoxy-4-methylbenzenesulfonyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,5-Dichlorophenyl)-4-(2,5-diethoxy-4-methylbenzenesulfonyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has been used in scientific research since then. TFMPP has been found to have various biochemical and physiological effects, and its mechanism of action has been studied extensively.
作用机制
1-(2,5-Dichlorophenyl)-4-(2,5-diethoxy-4-methylbenzenesulfonyl)piperazine acts as a partial agonist at the 5-HT1A receptor, which is a subtype of the serotonin receptor. It binds to the receptor and activates it, but only partially, which means that it has a weaker effect than a full agonist. The activation of the 5-HT1A receptor by this compound leads to the release of neurotransmitters such as dopamine and norepinephrine, which are involved in various physiological and behavioral processes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of the hypothalamic-pituitary-adrenal axis, and the modulation of pain perception. It has also been found to affect the cardiovascular system, the gastrointestinal system, and the immune system. However, the exact mechanisms underlying these effects are not fully understood.
实验室实验的优点和局限性
1-(2,5-Dichlorophenyl)-4-(2,5-diethoxy-4-methylbenzenesulfonyl)piperazine has several advantages for lab experiments, including its high potency and selectivity for the 5-HT1A receptor, its ability to cross the blood-brain barrier, and its relatively long half-life. However, there are also some limitations to its use, including its potential toxicity at high doses and its potential to interact with other neurotransmitter systems in the brain.
未来方向
There are several future directions for the study of 1-(2,5-Dichlorophenyl)-4-(2,5-diethoxy-4-methylbenzenesulfonyl)piperazine and its effects on the brain and body. One direction is to investigate the role of the 5-HT1A receptor in the regulation of stress and anxiety, and to explore the potential therapeutic applications of this compound and other serotonin agonists in the treatment of these conditions. Another direction is to study the effects of this compound on other neurotransmitter systems in the brain, such as the dopamine and norepinephrine systems, and to explore the potential interactions between these systems. Finally, there is a need for further research to determine the safety and potential toxicity of this compound, particularly at high doses.
合成方法
The synthesis of 1-(2,5-Dichlorophenyl)-4-(2,5-diethoxy-4-methylbenzenesulfonyl)piperazine involves the reaction of 2,5-dichlorophenylpiperazine with 2,5-diethoxy-4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in an organic solvent such as dichloromethane or chloroform. The product is then purified by column chromatography to obtain pure this compound.
科学研究应用
1-(2,5-Dichlorophenyl)-4-(2,5-diethoxy-4-methylbenzenesulfonyl)piperazine has been used extensively in scientific research as a tool to study the function and regulation of various neurotransmitter systems in the brain. It has been found to interact with the serotonin system, particularly the 5-HT1A receptor, and has been used to study the role of this receptor in various physiological and behavioral processes. This compound has also been used to study the effects of serotonin agonists on the regulation of the hypothalamic-pituitary-adrenal axis, which is involved in the stress response.
属性
IUPAC Name |
1-(2,5-dichlorophenyl)-4-(2,5-diethoxy-4-methylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26Cl2N2O4S/c1-4-28-19-14-21(20(29-5-2)12-15(19)3)30(26,27)25-10-8-24(9-11-25)18-13-16(22)6-7-17(18)23/h6-7,12-14H,4-5,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAQJJJAMDDCJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

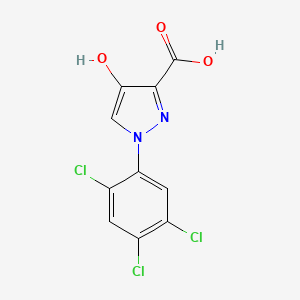

![N-[(2-chlorophenyl)(cyano)methyl]-2-hydroxy-2-(3-methoxyphenyl)acetamide](/img/structure/B2651236.png)
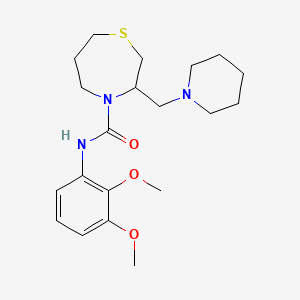
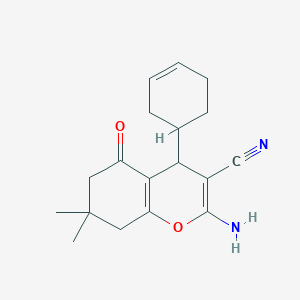
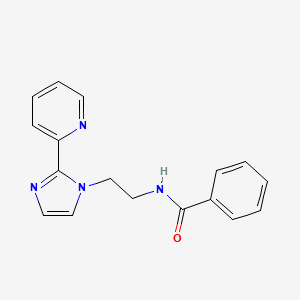
![Methyl 3-[[4-(furan-3-yl)thiophen-2-yl]methylsulfamoyl]-4-methoxybenzoate](/img/structure/B2651241.png)
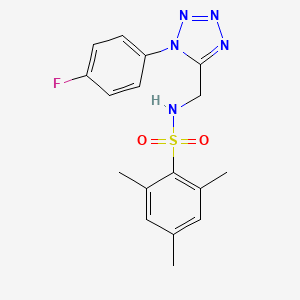
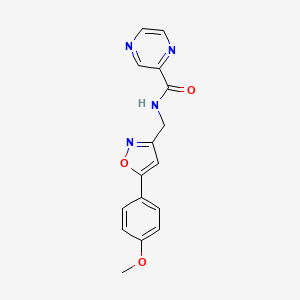

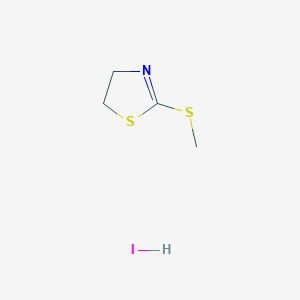
![N-(4-acetylphenyl)-2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2651250.png)
